An In-depth Technical Guide to 3-(Benzyloxy)-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-(Benzyloxy)-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-fluorobenzaldehyde, a pivotal molecular scaffold in the fields of organic synthesis and medicinal chemistry. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications as a versatile building block for the development of novel therapeutic agents. This document is intended to serve as a practical resource, bridging foundational chemical data with actionable insights for laboratory application.
Core Chemical Properties and Data
3-(Benzyloxy)-4-fluorobenzaldehyde is an aromatic aldehyde whose structure is uniquely functionalized with a protective benzyloxy group and a strategically positioned fluorine atom. This combination of features makes it a highly valuable precursor in multi-step organic syntheses. The aldehyde group offers a reactive site for a multitude of chemical transformations, while the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The fluorine atom, a bioisostere of a hydrogen atom, is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1]
Below is a summary of the key physicochemical properties for 3-(Benzyloxy)-4-fluorobenzaldehyde.
| Property | Value | Reference(s) |
| CAS Number | 103438-91-1 | [2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [2] |
| Molecular Weight | 230.23 g/mol | [2] |
| MDL Number | MFCD11110161 | [2] |
| Appearance | Solid (form may vary) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis of 3-(Benzyloxy)-4-fluorobenzaldehyde
The most common and efficient method for the preparation of 3-(Benzyloxy)-4-fluorobenzaldehyde is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of the corresponding phenol, 4-fluoro-3-hydroxybenzaldehyde, with benzyl bromide. The reaction is typically conducted in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger to facilitate the formation of the phenoxide intermediate.
The choice of 4-fluoro-3-hydroxybenzaldehyde as the starting material is critical for achieving the desired 3-benzyloxy regioisomer. The causality behind this experimental design lies in the nucleophilic attack of the phenoxide ion on the electrophilic benzyl bromide.
Caption: Synthetic workflow for 3-(Benzyloxy)-4-fluorobenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for analogous compounds and provides a self-validating system for the synthesis of the target molecule.[4]
Materials:
-
4-Fluoro-3-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetone
-
Ethyl acetate
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Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Initial Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise using a syringe or dropping funnel.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and maintain stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-(Benzyloxy)-4-fluorobenzaldehyde.
Applications in Research and Drug Development
3-(Benzyloxy)-4-fluorobenzaldehyde is a versatile intermediate primarily utilized in the synthesis of complex organic molecules for pharmaceutical research. The aldehyde functional group serves as a key handle for constructing a wide array of molecular scaffolds.
Key Transformation Pathways:
Caption: Common synthetic routes from the aldehyde group.
Its derivatives are investigated for a range of biological activities. For instance, benzyloxybenzaldehyde scaffolds are precursors for Schiff bases and other heterocyclic compounds that have shown promise in various therapeutic areas.[5] The aldehyde can be converted into hydrazones, which are known to exhibit a broad spectrum of biological activities, including potential anticancer and antimicrobial effects.[6] The strategic placement of the fluorine atom is often intended to block metabolic oxidation sites, thereby increasing the in vivo half-life of a drug candidate.[1]
Safety and Handling
As a laboratory chemical, 3-(Benzyloxy)-4-fluorobenzaldehyde requires careful handling in a controlled environment.
Hazard Identification:
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H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][7]
Conclusion
3-(Benzyloxy)-4-fluorobenzaldehyde stands out as a strategically designed intermediate for advanced organic synthesis. Its trifecta of a reactive aldehyde, a stable protecting group, and a bio-potentiating fluorine atom provides chemists with a robust platform for the discovery and development of novel, biologically active compounds. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to leverage this promising chemical entity in their drug discovery and development programs.
References
-
PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
PubChem. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. Retrieved from [Link]
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64(12), o2408. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
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